Methoctramine hydrochloride is a polymethylene tetraamine compound that has been extensively studied for its selective antagonistic properties on muscarinic receptors, particularly the M2 subtype. Research has shown that methoctramine exhibits a high degree of selectivity for cardiac muscarinic receptors over other subtypes, making it a valuable tool for the classification and study of muscarinic receptor subtypes1. Its unique binding characteristics and allosteric effects have been the subject of various studies, aiming to understand its mechanism of action and potential therapeutic applications256.
Methoctramine distinguishes itself by its ability to differentiate between muscarinic receptor subtypes. It has been shown to have a high affinity for cardiac M2 receptors, which are implicated in the regulation of heart rate and myocardial contraction178. The compound acts as a competitive antagonist at lower concentrations, but at higher concentrations, it exhibits noncompetitive antagonism due to allosteric interactions5. This dual mode of action is evident in its ability to both inhibit and stimulate phosphoinositide hydrolysis in the rat cerebral cortex, depending on the concentration6. Additionally, methoctramine has been observed to have a ganglion-blocking action, which is attributed to its nicotinic receptor antagonist properties, rather than its muscarinic M1 receptor antagonist activity3.
In cardiology, methoctramine has been used to study the role of M2 receptors in cardiac function. It has been shown to be a potent and selective antagonist for cardiac muscarinic receptors, which are involved in the modulation of heart rate and myocardial contractility78. Methoctramine's cardioselectivity is highlighted by its ability to antagonize acetylcholine-induced changes in prostaglandin synthesis and mechanical function in isolated rabbit hearts7.
Methoctramine has also been investigated for its effects on the respiratory system. Studies have demonstrated that methoctramine can inhibit bradycardia induced by vagal stimulation and acetylcholine, while facilitating vagally-induced bronchoconstriction3. This indicates that methoctramine can differentiate between muscarinic receptor subtypes in the airways, which has implications for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease.
In neurology, methoctramine's allosteric effects and subtype selectivity have been assessed in neuronal muscarinic receptors. It has been found to antagonize the M1-linked phosphoinositide response in a competitive manner at low concentrations, while exhibiting noncompetitive effects at higher concentrations5. This suggests potential applications in neurological disorders where muscarinic receptor signaling is implicated.
Although not directly related to methoctramine, studies on methoxychlor, an organochlorine pesticide with a similar name, have shown effects on testicular steroidogenesis, indicating the importance of distinguishing between compounds with similar nomenclature4.
Methoctramine's selectivity and allosteric properties make it a valuable pharmacological tool for dissecting the roles of different muscarinic receptor subtypes in various physiological processes. Its ability to act as both an antagonist and an allosteric modulator provides insights into the complex regulation of muscarinic receptors256.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7